molecular formula C23H22Cl2N4S B188605 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- CAS No. 85677-80-1

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-

Cat. No. B188605
CAS RN: 85677-80-1
M. Wt: 457.4 g/mol
InChI Key: LAJXTBDKKUXQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, also known as CTH or Etizolam, is a thienodiazepine derivative that has been widely studied in the scientific community for its potential applications in the field of medicine and research. This compound has gained attention due to its unique pharmacological properties, which make it a promising candidate for the development of new drugs and therapies.

Mechanism Of Action

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- exerts its pharmacological effects by binding to the benzodiazepine receptor site on the GABA-A receptor complex, which enhances the binding of GABA to the receptor and increases the inhibitory effects of GABA on neuronal activity. This results in a reduction in anxiety, muscle relaxation, and sedation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- are similar to those of other benzodiazepines, including the reduction of anxiety, muscle relaxation, and sedation. However, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been shown to have a lower risk of dependence and withdrawal compared to other benzodiazepines. This makes it a promising candidate for the development of new drugs and therapies.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- for lab experiments is its high potency and selectivity for the benzodiazepine receptor site on the GABA-A receptor complex. This makes it a useful tool for studying the role of GABA in neuronal activity and the mechanisms of action of benzodiazepines. However, one of the limitations of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is its potential for abuse and dependence, which must be taken into consideration when designing experiments.

Future Directions

There are many potential future directions for research on 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-, including the development of new drugs and therapies for anxiety disorders, depression, and other psychiatric conditions. Other areas of research include the study of the mechanisms of action of benzodiazepines, the role of GABA in neuronal activity, and the development of new tools for studying the brain and nervous system. Overall, 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a promising compound with many potential applications in the field of medicine and research.

Synthesis Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- can be achieved through a variety of methods, including the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. Other methods involve the reaction of 2-aminothiophenol with α-bromo-4-chloroacetophenone, followed by cyclization with hydrazine hydrate and acetic acid. The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- is a complex process that requires advanced knowledge of organic chemistry and specialized equipment.

Scientific Research Applications

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has been extensively studied in the scientific community for its potential applications in the field of medicine and research. Some of the most promising areas of research include the treatment of anxiety disorders, depression, and other psychiatric conditions. 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)- has also been studied for its potential use as an anticonvulsant, muscle relaxant, and sedative.

properties

CAS RN

85677-80-1

Product Name

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-((cyclohexylthio)methyl)-

Molecular Formula

C23H22Cl2N4S

Molecular Weight

457.4 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-(cyclohexylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C23H22Cl2N4S/c24-15-10-11-20-18(12-15)23(17-8-4-5-9-19(17)25)26-13-21-27-28-22(29(20)21)14-30-16-6-2-1-3-7-16/h4-5,8-12,16H,1-3,6-7,13-14H2

InChI Key

LAJXTBDKKUXQQB-UHFFFAOYSA-N

SMILES

C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl

Canonical SMILES

C1CCC(CC1)SCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5Cl

Other CAS RN

85677-80-1

Origin of Product

United States

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